![molecular formula C18H23N3O5S2 B2549700 4-(tert-butyl)-N-(2-(3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 2034236-07-0](/img/structure/B2549700.png)
4-(tert-butyl)-N-(2-(3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
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Description
4-(tert-butyl)-N-(2-(3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23N3O5S2 and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Characterization
This compound's structural framework is related to a diverse array of sulfonamides that have been synthesized and characterized for their potential applications in medicinal chemistry. These include derivatives designed for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides demonstrated broad bioactivity, highlighting the compound's scaffold for developing therapeutic agents (Ş. Küçükgüzel et al., 2013).
Pharmacological Evaluation
Compounds structurally related to 4-(tert-butyl)-N-(2-(3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide have been evaluated for various pharmacological activities. For example, mixed-ligand copper(II)-sulfonamide complexes have shown potential in DNA binding, cleavage, genotoxicity, and anticancer activity, indicating the versatility of sulfonamide derivatives in drug design and therapeutic applications (M. González-Álvarez et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of thiazolidin-4-ones and azetidin-2-ones derivatives, which share a similar structural motif with the query compound, have been extensively studied. These studies reveal that such derivatives exhibit moderate to good inhibition against a range of pathogenic bacterial and fungal strains, demonstrating their potential for developing new antimicrobial agents (S. Gilani et al., 2016).
Anti-cancer Properties
The structural analogs of 4-(tert-butyl)-N-(2-(3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide have been synthesized and evaluated for their anticancer activities. These compounds, particularly those incorporating the sulfonamide group, have shown promising results in inhibiting tumor cell proliferation, suggesting their utility in cancer therapy research (Wagdy M. Eldehna et al., 2017).
properties
IUPAC Name |
4-tert-butyl-N-[2-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-18(2,3)12-4-6-14(7-5-12)28(25,26)19-8-15(22)20-9-13(10-20)21-16(23)11-27-17(21)24/h4-7,13,19H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNMXKCNUASYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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